Tetrahydro-5-hydroxy-1H-pyrimidin-2-one
Overview
Description
Tetrahydro-5-hydroxy-1H-pyrimidin-2-one is a chemical compound with the molecular formula C4H8N2O2 . It is a cyclic urea and used as a polar aprotic organic solvent .
Synthesis Analysis
The synthesis of this compound involves a mixture of 1,3-diamino-2-propanol, diethyl carbonate, and 1,5,7-triazabicyclo . Another synthesis method involves the use of a catalyst, oxovanadium .Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C4H8N2O2/c7-3-1-5-4 (8)6-2-3/h3,7H,1-2H2, (H2,5,6,8)
. Chemical Reactions Analysis
This compound is used in the N-alkylation of chiral and O-alkylation of aldoses . It is also involved in the preparation of poly (aryl ethers) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 116.12 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound is 116.058577502 g/mol .Scientific Research Applications
Synthetic Pathways and Catalyst Applications
Tetrahydro-5-hydroxy-1H-pyrimidin-2-one derivatives play a pivotal role in synthetic chemistry, particularly in the development of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries. These scaffolds have been utilized in a wide array of synthetic applications due to their bioavailability and synthetic versatility. Recent studies have explored various synthetic pathways employing hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts for the development of these compounds. The focus on the use of green solvents and catalyst-free conditions highlights the push towards more sustainable synthetic methods. This comprehensive approach not only fosters the development of lead molecules but also emphasizes the importance of catalyst recyclability in synthetic chemistry (Parmar, Vala, & Patel, 2023).
Anticancer Research and Fluorinated Pyrimidines
In the realm of cancer treatment, fluorinated pyrimidines such as 5-fluorouracil (5-FU) have been extensively studied for their ability to treat various cancers. The research encompasses the synthesis of 5-FU, including the incorporation of radioactive and stable isotopes to study its metabolism and biodistribution. New insights into the mechanism of action of 5-FU and its metabolites have been uncovered, revealing their roles in inhibiting critical RNA- and DNA-modifying enzymes. This has paved the way for the development of polymeric fluorinated pyrimidines, aiming for a more precise application in cancer therapy, particularly in the era of personalized medicine (Gmeiner, 2020).
Mechanistic Insights into Pyrimidine Tautomerism
The study of the tautomeric equilibria of pyrimidine bases sheds light on their interactions with their environment, which can significantly impact their stability and biological function. This research is crucial for understanding the molecular interactions of pyrimidines in various biological contexts, including their role in nucleic acid base pairing and the potential implications for spontaneous mutation. The use of infrared studies and theoretical calculations offers valuable insights into the stability of pyrimidine tautomers, contributing to our understanding of their biological significance (Person et al., 1989).
Mechanism of Action
Target of Action
It is suggested that it may be involved in the post-transcriptional modification of nucleosides .
Mode of Action
It is suggested that it may interact with its targets to bring about changes at the molecular level .
Pharmacokinetics
Its water solubility at 25°c is estimated to be 1692e+005 mg/L, suggesting that it may have good bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-hydroxy-1,3-diazinan-2-one . .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of different dosages of 5-Hydroxy-1,3-diazinan-2-one in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
It is believed that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
5-hydroxy-1,3-diazinan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c7-3-1-5-4(8)6-2-3/h3,7H,1-2H2,(H2,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSCGIVZIUKDAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171742 | |
Record name | Tetrahydro-5-hydroxy-1H-pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1852-18-2 | |
Record name | Tetrahydro-5-hydroxy-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1852-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-5-hydroxy-1H-pyrimidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1852-18-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53289 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1852-18-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrahydro-5-hydroxy-1H-pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-5-hydroxy-1H-pyrimidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.